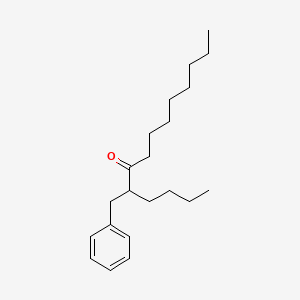
5-Benzyltetradecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyltetradecan-6-one is an organic compound characterized by a benzyl group attached to a tetradecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyltetradecan-6-one typically involves the alkylation of tetradecanone with benzyl halides under basic conditions. Common reagents used in this process include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyltetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Benzyltetradecanoic acid.
Reduction: 5-Benzyltetradecan-6-ol.
Substitution: Benzyltetradecan-6-one derivatives with halogen substituents.
Scientific Research Applications
5-Benzyltetradecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyltetradecan-6-one involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The ketone group can form hydrogen bonds with active site residues, affecting enzyme function.
Comparison with Similar Compounds
- Benzyltetradecan-2-one
- Benzyltetradecan-4-one
- Benzyltetradecan-8-one
Comparison: 5-Benzyltetradecan-6-one is unique due to the position of the benzyl group and the ketone functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the functional groups can influence the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
50395-61-4 |
|---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5-benzyltetradecan-6-one |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-9-13-17-21(22)20(16-6-4-2)18-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-18H2,1-2H3 |
InChI Key |
CKVFTQNWNDTNSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















